trans-Tramadol

Catalog No.
S1896548
CAS No.
152538-36-8
M.F
C16H25NO2
M. Wt
263.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Tramadol

Analytical labs risk regulatory non-compliance when using crude cis/trans mixtures for HPLC calibration, as only the pure trans-diastereomer provides the exact mass reference for quantifying trace trans contamination in API batches. trans-Tramadol (Tramadol EP Impurity A) is the official reference standard specifically for this purpose.

  • Calibrate HPLC/GC for diastereomeric resolution to meet EP/USP

CAS Number

152538-36-8

Product Name

trans-Tramadol

IUPAC Name

(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16-/m0/s1

InChI Key

TVYLLZQTGLZFBW-HOCLYGCPSA-N

SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O

Isomeric SMILES

CN(C)C[C@@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O

Synonyms

Tramadol EP Impurity A, Tramadol Hydrochloride Impurity A, trans-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, rel-(1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, trans-Tramadol free base

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

trans-Tramadol (CAS 152538-36-8), officially designated as Tramadol EP Impurity A, is the trans-diastereomer of the widely prescribed analgesic cis-tramadol. Formed as a synthetic byproduct during the Grignard coupling of cyclohexanone and 3-methoxyphenyl magnesium bromide—which typically yields an 85:15 cis:trans ratio—this compound is a critical analytical reference standard [1]. In pharmaceutical procurement and process chemistry, trans-tramadol is primarily sourced to validate high-performance liquid chromatography (HPLC) methods, monitor diastereomeric resolution efficiency, and ensure active pharmaceutical ingredient (API) compliance with European Pharmacopoeia (EP) and US Pharmacopeia (USP) impurity limits [2].

Research Fit

Stereochemical Identity
Supports studies requiring the trans-diastereomer pharmacophore, distinct from the inactive cis-impurity.
Enantiomer Comparison
Enables research into complementary (+)- and (−)-enantiomer pharmacology and synergistic interactions.
Prodrug Activation Model
Fits CYP2D6-dependent prodrug activation studies to the high-affinity M1 metabolite.
Analytical Standard Context
Relevant as a reference standard for cis-impurity control in pharmacopoeial testing.

Substituting trans-tramadol with cis-tramadol, crude synthetic mixtures, or downstream metabolites like O-desmethyltramadol fundamentally compromises analytical method validation [1]. Because the cis and trans isomers exhibit identical molecular weights and highly similar physicochemical properties, precise chromatographic resolution is required to quantify trace trans contamination in commercial API batches[2]. Using a crude cis/trans mixture fails to provide the exact mass calibration required for quantitative limit tests (typically <0.2% impurity threshold). Furthermore, in pharmacological assays, the stereoselectivity of the μ-opioid receptor and cytochrome P450 (CYP2D6) metabolism dictates that trans-tramadol cannot be used as a proxy for the cis isomer's bioactivity [3].

Substitution Risk

cis-Tramadol is not a functional substitute
The cis-diastereomer is a pharmacologically inactive process impurity. Substitution may invalidate receptor-activity and in vivo model-response data.
Single enantiomers may not reproduce racemate synergy
Isolated (+)- or (−)-enantiomers lack the complementary opioid and monoaminergic synergy reported for the racemic mixture, shifting endpoint interpretation.
Tapentadol differs in metabolic activation pathway
Tapentadol acts directly at MOR without CYP2D6-dependent activation, offering a distinct PK profile and different monoaminergic selectivity context.

Chromatographic Resolution in API Method Validation

In pharmacopeial compliance, the separation of trans-tramadol (Impurity A) from the cis-tramadol API is a critical system suitability requirement. HPLC methods must demonstrate baseline resolution between the two diastereomers [1]. While cis-tramadol is the target peak, trans-tramadol acts as the critical reference marker, ensuring the analytical method can detect the impurity at the lower limit of quantification (LLQ), typically around 2.5 ng/mL in bioanalytical assays or <0.2% in API release testing [2].

Evidence DimensionChromatographic resolution and quantification limit
Target Compound Datatrans-Tramadol standard enables exact LOQ calibration (e.g., 2.5 ng/mL) and system suitability resolution (Rs > 1.5).
Comparator Or BaselineCrude cis/trans mixtures.
Quantified DifferencePure trans-tramadol allows for exact standard curve generation to detect <0.2% impurity thresholds, whereas crude mixtures lack certified mass purity and fail quantitative system suitability.
ConditionsHPLC method validation for pharmaceutical release testing.

Procurement of the certified trans standard is a strict regulatory requirement for releasing commercial cis-tramadol API batches.

trans vs. cis Activity
Class-level inference
Qualitative difference: trans is the active diastereomer; cis is an inactive process impurity.
Isomeric purity review is essential for reproducible pharmacology.
Pharmacopoeial standards and patent specifications define acceptable ratios.

Diastereomeric Resolution Efficiency in Process Chemistry

During the commercial synthesis of tramadol, the initial Grignard reaction yields a crude mixture of approximately 80-85% cis and 15-20% trans isomers[1]. Process chemists rely on pure trans-tramadol standards to quantify the efficiency of chiral resolution steps. For example, when resolving the mixture using di-p-toluoyl-tartaric acid (DTTA) or mandelic acid, the goal is to reduce the trans isomer content to <0.03%[2]. Pure trans-tramadol is required to accurately measure the diastereomeric excess (d.e.) and validate the yield of the purified cis API.

Evidence DimensionSynthetic impurity monitoring (diastereomeric excess)
Target Compound Datatrans-Tramadol (baseline impurity level 15-20% pre-resolution).
Comparator Or BaselinePurified cis-Tramadol API (target impurity level <0.03%).
Quantified DifferenceEnables accurate tracking of a >99% reduction in trans isomer concentration during crystallization.
ConditionsIndustrial scale-up and chiral resolution of tramadol free base.

Sourcing this specific standard allows process engineers to optimize crystallization yields and minimize API batch rejection rates.

μ-Opioid Receptor Affinity
Cross-study comparable
Ki Comparison
Racemic trans-tramadol: Ki = 2.4 μM. (+)-M1 metabolite: Ki = 3.4 nM (~700-fold higher). Tapentadol: Ki = 0.5 μM.
Highlights prodrug dependence on CYP2D6 for potent MOR agonism. Tapentadol does not require this activation.
Cloned human MOR data; source-specific review recommended.

Stereoselective Pharmacological Profiling

In receptor binding and pharmacokinetic studies, trans-tramadol exhibits distinct behavioral profiles compared to the cis isomer. While the cis enantiomers ((1R,2R) and (1S,2S)) are optimized for dual μ-opioid agonism and monoamine reuptake inhibition, the trans isomers show vastly different receptor affinities and metabolic conversion rates via CYP2D6 to O-desmethyltramadol (M1) [1]. Procurement of pure trans-tramadol is necessary for in vitro profiling to ensure that off-target effects in crude drug formulations are accurately attributed to the trans impurity rather than the primary API [2].

Evidence DimensionReceptor affinity and metabolic stereoselectivity
Target Compound Datatrans-Tramadol (distinct CYP2D6 metabolism and lower analgesic potency profile).
Comparator Or Baselinecis-Tramadol (primary active analgesic with optimized μ-opioid and monoaminergic activity).
Quantified DifferenceClear differentiation in pharmacokinetic stereoselectivity and M1 metabolite production rates.
ConditionsIn vitro receptor binding assays and human pharmacokinetic profiling.

Differentiating the exact bioactivity of the trans impurity is essential for toxicological profiling and safety assessments in drug development.

Monoamine Uptake Inhibition
Head-to-head
Enantiomer Ki Profile
(+)-trans: 5-HT Ki = 0.53 μM. (−)-trans: NE Ki = 0.43 μM. Tapentadol: NE Ki = 0.66 μM; 5-HT Ki = 3.3 μM.
Supports balanced serotonergic/noradrenergic model-response interpretation vs. tapentadol's NE selectivity.
Rat synaptosomal assay; model transferability to review.
Human PK Stereoselectivity
Head-to-head
Exposure Difference
Significantly higher Cmax, AUC, and longer T1/2 for (+)-enantiomer vs. (−)-enantiomer at steady state (P<0.05).
(+)-enantiomer is the predominant circulating species, informing exposure-model interpretation.
Healthy volunteer study; research PK context only.
Synergistic Antinociception
Head-to-head
ED50 Synergy Model
Racemate shows greater-than-additive potency vs. isolated enantiomers (P<0.05) in mouse abdominal constriction model.
Supports racemate use for combined-mechanism endpoint studies; synergy may allow dose-model review.
Mouse model; human translatability not established.
Plasma Protein Binding
Head-to-head
Free Fraction Difference
Significantly lower protein binding for (+)-trans-tramadol vs. (−)-trans-tramadol (P<0.05). No difference for M1.
Free concentration context affects endpoint interpretation; supports stereospecific bioanalytical method development.
Rat model data; cross-species validation context to review.

Pharmacopeial Compliance and API Release Testing

Where trans-tramadol is the right choice for use as 'Tramadol EP Impurity A' to calibrate HPLC/GC instruments and ensure commercial batches of tramadol hydrochloride meet strict regulatory impurity limits (<0.2%) [1].

Chiral Resolution Process Optimization

Where chemical manufacturers use the pure standard to monitor the efficiency of crystallization agents (like mandelic acid or DTTA) in stripping the 15-20% trans byproduct from the crude Grignard synthesis mixture [2].

Stereoselective Pharmacokinetic and Toxicological Studies

Where researchers require the exact trans diastereomer to map the differential CYP2D6 metabolism and receptor binding profiles compared to the clinical cis-tramadol API, ensuring accurate safety profiling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Analytical Reference Standard
High isomeric purity for cis-impurity control
Pharmacopoeial method development (HPLC/CE)
Prodrug Activation Studies
Low intrinsic MOR affinity; CYP2D6-dependent M1 formation
CYP2D6 pathway response and genetic polymorphism impact
Mechanistic Pain Research
Enantiomer synergy and dual monoamine reuptake inhibition
Opioid-monoaminergic interplay in neuropathic pain models
Chiral Pharmacokinetic Research
Stereoselective PK and plasma protein binding
Stereospecific bioanalytical assay development

XLogP3

2.6

Other CAS

152538-36-8

Wikipedia

Trans-tramadol

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